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Compound Name: 2,8-Dimethylquinoline

Cat. No.: B075129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,8-Dimethylquinoline is an aromatic heterocyclic compound with the chemical formula

C₁₁H₁₁N. As a derivative of quinoline, it belongs to a class of compounds that are of significant

interest in medicinal chemistry and materials science due to their diverse biological activities

and photophysical properties. The strategic placement of two methyl groups on the quinoline

core at positions 2 and 8 influences its steric and electronic properties, leading to unique

chemical reactivity and potential for targeted biological interactions. This technical guide

provides an in-depth overview of the chemical properties of 2,8-dimethylquinoline, including

its synthesis, physical characteristics, and spectroscopic data, to support its application in

research and development.

Chemical and Physical Properties
The fundamental chemical and physical properties of 2,8-dimethylquinoline are summarized

below. These properties are crucial for its handling, characterization, and application in various

experimental settings.

General Properties
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Property Value Reference

IUPAC Name 2,8-dimethylquinoline [1]

Synonyms
o-Toluquinaldine, 8-

Methylquinaldine
[1]

CAS Number 1463-17-8 [1][2][3]

Molecular Formula C₁₁H₁₁N [1][2]

Molecular Weight 157.21 g/mol [1][2]

Appearance Yellow semi-liquid

Physicochemical Data
Property Value Unit Reference

Melting Point 61 °C

Boiling Point 248.85 °C

Density 1.0394 g/cm³

Flash Point 105 °C

Vapor Pressure 0.0263 mmHg at 25°C

pKa
5.87 ± 0.50

(Predicted)

LogP (Octanol/Water

Partition Coefficient)

2.852 (Crippen

Calculated)

Water Solubility (logS)
-3.99 (Crippen

Calculated)
mol/L

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,8-
dimethylquinoline. Key spectral data are provided below.
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Mass Spectrometry
The mass spectrum of 2,8-dimethylquinoline provides information about its molecular weight

and fragmentation pattern.

Parameter Value Reference

Ionization Mode Electron Ionization (EI) [2]

Molecular Ion (M⁺) m/z 157 [1]

Major Fragments m/z 156, 142 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of 2,8-
dimethylquinoline.

¹H NMR Spectral Data

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

| Data not explicitly available in search results | | | | |

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment Reference

| Data not explicitly available in search results | | |

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the 2,8-dimethylquinoline molecule.
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Wavenumber (cm⁻¹) Assignment Reference

Specific peak assignments not

available in search results

C-H stretching (aromatic and

aliphatic), C=C and C=N

stretching (quinoline ring)

[2]

Synthesis and Reactivity
The synthesis of the quinoline ring system can be achieved through several classic named

reactions. While a specific detailed protocol for 2,8-dimethylquinoline was not found, the

Doebner-von Miller and Skraup syntheses are common methods for preparing substituted

quinolines.[4][5][6][7][8][9][10]

Representative Synthesis: Doebner-von Miller Reaction
The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated

carbonyl compound in the presence of a strong acid.[4][5][6] For the synthesis of 2,8-
dimethylquinoline, o-toluidine would react with crotonaldehyde.

Reaction Scheme: o-Toluidine + Crotonaldehyde --(Acid catalyst)--> 2,8-Dimethylquinoline

A general workflow for a Doebner-von Miller reaction is depicted below.
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Start: Prepare Reactants

o-Toluidine
Crotonaldehyde

Acid Catalyst (e.g., HCl)

Reaction Setup:
Combine reactants in a suitable flask.

Heat under reflux.

Aqueous Work-up:
Neutralize with base.

Extract with organic solvent.

Purification:
Dry the organic layer.

Remove solvent under reduced pressure.
Purify by distillation or chromatography.

Final Product:
2,8-Dimethylquinoline

Click to download full resolution via product page
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Caption: General experimental workflow for the synthesis of 2,8-dimethylquinoline via the

Doebner-von Miller reaction.

Experimental Protocols
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2,8-dimethylquinoline in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are reported relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): Place a small drop of 2,8-dimethylquinoline between

two KBr or NaCl plates to form a thin film.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean plates should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of 2,8-dimethylquinoline in a volatile

organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct

infusion or after separation by Gas Chromatography (GC).

Ionization: Utilize Electron Ionization (EI) at 70 eV.
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Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Biological Activity and Signaling Pathways
While the biological activities of many quinoline derivatives have been extensively studied,

specific data for 2,8-dimethylquinoline is limited in the readily available literature. Quinoline

scaffolds are known to interact with various biological targets, and some derivatives have been

shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway,

which is crucial in cancer cell proliferation and survival.[11][12][13][14][15]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its

dysregulation is a hallmark of many cancers. The pathway is initiated by the activation of

receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K). PI3K

then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate

phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with

pleckstrin homology (PH) domains, including Akt and PDK1. This colocalization at the

membrane leads to the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated

Akt then phosphorylates a multitude of downstream targets, including the tuberous sclerosis

complex 2 (TSC2), which leads to the activation of the mammalian target of rapamycin complex

1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating

substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Below is a representative diagram of the PI3K/Akt/mTOR signaling pathway, which is a known

target for some quinoline-based compounds. The specific interaction of 2,8-dimethylquinoline
with this pathway remains an area for further investigation.
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Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for

quinoline-based inhibitors.

Safety and Handling
2,8-Dimethylquinoline is classified as harmful if swallowed, causes skin irritation, and may

cause serious eye damage and respiratory irritation.[1] Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when

handling this compound. All work should be conducted in a well-ventilated fume hood. For

detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion
2,8-Dimethylquinoline is a versatile heterocyclic compound with potential applications in

various fields of chemical and biological research. This technical guide has provided a

summary of its core chemical properties, spectroscopic data, and synthetic considerations.

While further research is needed to fully elucidate its specific biological activities and

mechanisms of action, the information presented here serves as a valuable resource for

scientists and professionals working with this and related quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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